![molecular formula C9H19N3O B2372564 1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea CAS No. 1596679-95-6](/img/structure/B2372564.png)
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPM is a white crystalline solid that is soluble in water and organic solvents. This compound has been studied for its potential as an antioxidant, anti-inflammatory, and neuroprotective agent.
Scientific Research Applications
Synthesis and Characterization
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea and related compounds have been the subject of various synthesis and characterization studies. For example, the synthesis and characterization of certain thioureas and their derivatives have been explored, focusing on their molecular structure and potential applications. This includes the study of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea, which involved quantum chemical calculations to understand its electronic structure and thermodynamic parameters (Perekhoda et al., 2017). Additionally, the study of auxin activity in relation to molecular structure was explored in compounds like 2-alkylindole-3-acetic acids, providing insights into how structural modifications can influence biological activity (Antolić et al., 2004).
Biological Activity and Applications
Some derivatives of 1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea have been examined for their biological activities. For instance, the antimicrobial activities of certain compounds were assessed, highlighting their potential applications in medical and pharmacological fields. The antimicrobial activity and quantum chemical investigation of novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, demonstrated promising in vitro antifungal activities, indicating their potential as novel fungicides (Cvetković et al., 2019). Furthermore, the antioxidant activity of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants was studied, revealing their influence on certain blood coagulation parameters (Hakobyan et al., 2020).
Chemical Properties and Reactions
The chemical properties and reactions of related compounds have also been extensively studied. The regioselectivity of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea cyclization with α-bromoketone was investigated to understand the structural confirmation of the synthesized compounds, providing valuable information about the reaction pathways and product formation (Perekhoda et al., 2017).
properties
IUPAC Name |
1-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-12-6-4-5-8(12)7-11-9(13)10-2/h8H,3-7H2,1-2H3,(H2,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWPRRVNKTRHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

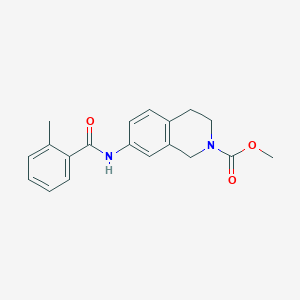
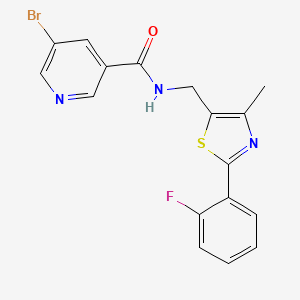
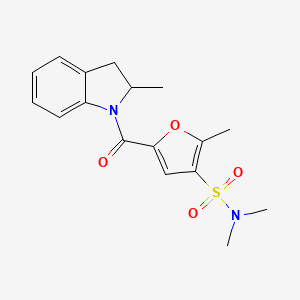
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2372487.png)
![6-(4-Ethylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372488.png)
![4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2372490.png)
![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2372496.png)
![5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2372497.png)

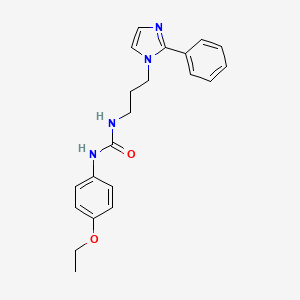
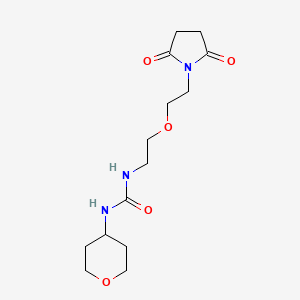
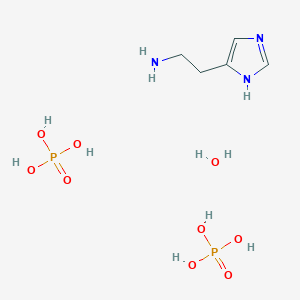
![1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2372503.png)
